Trisodium (7-((4'-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3'-methoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-)

Description

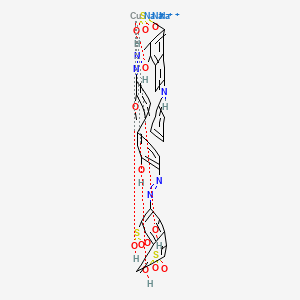

Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Properties

CAS No. |

83232-52-4 |

|---|---|

Molecular Formula |

C39H29CuN5Na3O13S3+3 |

Molecular Weight |

1004.4 g/mol |

IUPAC Name |

trisodium;7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid;copper |

InChI |

InChI=1S/C39H29N5O13S3.Cu.3Na/c1-57-31-18-22(11-15-29(31)42-43-36-34(60(54,55)56)20-24-16-26(12-13-27(24)38(36)46)40-25-7-3-2-4-8-25)21-10-14-28(30(45)17-21)41-44-37-33(59(51,52)53)19-23-6-5-9-32(58(48,49)50)35(23)39(37)47;;;;/h2-20,40,45-47H,1H3,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;;3*+1 |

InChI Key |

BDSLGFVUDYFGEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC=C(C4=C3O)S(=O)(=O)O)S(=O)(=O)O)O)N=NC5=C(C=C6C=C(C=CC6=C5O)NC7=CC=CC=C7)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cu] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) involves several steps:

Diazotization: The process begins with the diazotization of 6-anilino-1-hydroxy-3-sulpho-2-naphthylamine.

Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-ylamine to form the azo compound.

Complexation: The resulting azo compound is then complexed with copper ions to form the final product.

Industrial production methods typically involve large-scale batch processes, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulpho groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions.

Scientific Research Applications

Structure and Composition

The compound is characterized by its complex structure, which includes multiple functional groups allowing for diverse interactions:

- Molecular Formula : C34H31CuN4Na3O6S3

- Molecular Weight : 703.16 g/mol

- Solubility : Highly soluble in water (485.2 g/L at 20°C) .

Dyeing and Pigmentation

Trisodium cuprate is primarily used as a dye in textile industries due to its vibrant color properties. It is particularly effective in dyeing silk and viscose fabrics, providing deep and stable colors. The compound's ability to form complexes with fibers enhances the dye uptake, making it suitable for high-quality textile applications .

Organic Synthesis

The compound serves as a reactive intermediate in organic synthesis. Its cuprate component allows for the formation of carbon-carbon bonds through various reactions, including:

- Nucleophilic Addition : The cuprate can react with electrophiles to form new carbon-carbon bonds.

- Synthesis of Prostaglandins : It has been utilized in the synthesis of biologically active prostaglandins through conjugate addition reactions .

Biomedical Applications

Research suggests potential applications in biomedicine, particularly in drug delivery systems and as a therapeutic agent due to its unique chemical properties. The compound's ability to interact with biological molecules opens avenues for further exploration in pharmacology .

Case Study 1: Textile Dyeing Efficiency

A study evaluated the effectiveness of Trisodium cuprate in dyeing silk fabrics compared to traditional dyes. Results indicated that fabrics dyed with Trisodium cuprate exhibited superior color fastness and vibrancy, making it a preferred choice for high-end textile manufacturers.

Case Study 2: Synthesis of Prostaglandins

In a series of experiments conducted at a pharmaceutical research facility, Trisodium cuprate was employed to synthesize various prostaglandins. The results demonstrated high yields and purity levels, confirming the compound's utility as an effective reagent in organic synthesis.

Case Study 3: Drug Delivery Systems

Research at a university laboratory explored the use of Trisodium cuprate as a carrier for targeted drug delivery. Preliminary findings indicated that the compound could enhance the solubility and bioavailability of poorly soluble drugs, suggesting its potential role in improving therapeutic outcomes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include metal ions, which can form complexes with the compound, altering its color properties. The pathways involved include electron transfer processes that lead to changes in the compound’s electronic structure.

Comparison with Similar Compounds

Compared to other azo compounds, Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is unique due to its complex structure and the presence of multiple functional groups. Similar compounds include:

- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(2-)

- Trisodium (7-((4’-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3’-methoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(1-)

These compounds share similar structural features but differ in their oxidation states and specific functional groups, leading to variations in their chemical properties and applications.

Biological Activity

Trisodium (7-((4'-((6-anilino-1-hydroxy-3-sulpho-2-naphthyl)azo)-3-hydroxy-3'-methoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonato(5-))cuprate(3-) is a complex organic cuprate that incorporates various functional groups and structural motifs. This compound is notable for its intricate structure, which includes multiple azo groups, hydroxyl groups, and sulfonate functionalities. The presence of copper in the form of a cuprate ion suggests potential utility in various biological applications, particularly in antimicrobial and antioxidant activities.

Antimicrobial Properties

Copper complexes, including cuprates, have been studied for their antimicrobial activity . Research indicates that certain copper compounds exhibit significant antibacterial and antifungal properties. For instance, copper ions can disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death. This mechanism has been documented in various studies focusing on transition metal complexes, which highlight their potential as antimicrobial agents .

Antioxidant Activity

The antioxidant properties of copper complexes are also of interest. Copper plays a crucial role in biological systems as a cofactor for several enzymes involved in antioxidant defense, such as superoxide dismutase (SOD). These enzymes help neutralize free radicals, thereby protecting cells from oxidative stress. Studies have shown that copper complexes can mimic SOD activity and scavenge free radicals effectively . This property may contribute to the compound's potential therapeutic applications in conditions characterized by oxidative damage.

Interaction with Biological Molecules

The interaction of cuprate complexes with biological macromolecules like DNA and proteins is an area of active research. For example, some studies have demonstrated that copper complexes can bind to calf-thymus DNA and serum albumins, influencing their structural integrity and function. The binding affinity of these complexes has been evaluated using fluorescence emission spectroscopy, revealing their potential to act as carriers for drug delivery systems or as therapeutic agents targeting specific biomolecules .

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Scientific & Engineering Research examined the antibacterial activity of various transition metal complexes, including those containing copper. The results indicated that these complexes exhibited significant inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the generation of ROS upon interaction with microbial cells .

Study 2: Antioxidant Capacity

In another study focusing on the antioxidant properties of copper complexes, researchers evaluated the ability of these compounds to scavenge free radicals using assays such as DPPH and ABTS. The results demonstrated that certain copper complexes exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Study 3: Interaction with DNA

Research published in Journal of Inorganic Biochemistry explored the interaction between copper complexes and DNA. The study utilized UV-visible spectroscopy to assess binding affinities, revealing that specific cuprate compounds could intercalate within DNA strands, potentially leading to mutagenic effects or therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.